4'-Bromo-2-iodobenzophenone
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Overview
Description
4’-Bromo-2-iodobenzophenone is a chemical compound with the molecular formula C13H8BrIO. It has a molecular weight of 387.01 . The compound is an off-white solid .
Molecular Structure Analysis
The molecular structure of 4’-Bromo-2-iodobenzophenone consists of a central carbonyl group (C=O) flanked by a bromophenyl group and an iodophenyl group . The InChI code for the compound is 1S/C13H8BrIO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H .Physical and Chemical Properties Analysis
4’-Bromo-2-iodobenzophenone is an off-white solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.Scientific Research Applications
Metabolic Pathways and Toxicity Studies
4-Bromo-2-iodobenzophenone, as a brominated compound, has been a subject of interest in studies related to its metabolism and potential toxicity. For instance, Carmo et al. (2005) investigated the metabolic pathways of a structurally similar compound, 4-Bromo-2,5-dimethoxyphenethylamine, using hepatocytes from various species, including humans. This study provides insights into the oxidative deamination and demethylation processes that could be relevant to understanding the metabolism of 4'-Bromo-2-iodobenzophenone (Carmo et al., 2005).
Antioxidant Properties and Potential Applications
The potential antioxidant properties of bromophenol derivatives have been explored in several studies. For example, Olsen et al. (2013) isolated various bromophenols from red algae, demonstrating their potent antioxidant activity in biochemical assays. This suggests possible applications of bromophenol compounds, such as this compound, in food and pharmaceutical industries as natural antioxidants (Olsen et al., 2013).
Application in Synthesis and Chemical Reactions
The chemical properties of bromophenol derivatives make them valuable in various synthesis processes. For example, Peters et al. (1996) detailed the synthesis of a compound through the amidation of a bromobenzophenone derivative, indicating the potential of this compound as a synthetic precursor in organic chemistry (Peters et al., 1996).
Role in Environmental Studies
The environmental impact of brominated compounds, including this compound, is another area of research interest. For instance, the work of Evans and Dellinger (2005) on the high-temperature pyrolysis of 2-bromophenol contributes to understanding the formation of brominated dioxins, which are relevant to environmental safety and pollution control (Evans & Dellinger, 2005).
Biodegradation and Environmental Remediation
The biodegradation of brominated phenols, such as this compound, is crucial for environmental remediation. Monserrate and Häggblom (1997) studied the anaerobic biodegradation of brominated phenols, providing insights into the processes that could be applied for the environmental management of brominated compound pollution (Monserrate & Häggblom, 1997).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-bromophenyl)-(2-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGDAKSOOZSSLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641497 |
Source
|
Record name | (4-Bromophenyl)(2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-11-0 |
Source
|
Record name | (4-Bromophenyl)(2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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